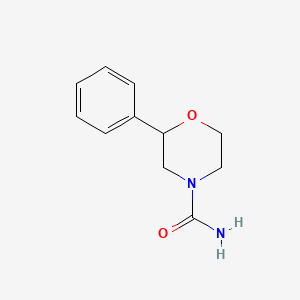

2-Phenylmorpholine-4-carboxamide

Beschreibung

N-Phenylmorpholine-4-carboxamide (CAS: 4559-92-6, molecular formula: C₁₁H₁₄N₂O₂) is a morpholine-derived amide featuring a phenyl group attached to the nitrogen atom of the morpholine ring. This compound has been synthesized and characterized via single-crystal X-ray diffraction, revealing a planar amide group and intermolecular hydrogen bonding involving the NH group and carbonyl oxygen, which stabilizes its crystal lattice .

The term "N-Phenyl" (indicating phenyl substitution on the nitrogen atom) may reflect a positional isomer of "2-Phenyl" (phenyl on the morpholine ring’s 2-position). This discrepancy is critical for accurate comparison; the following analysis assumes the intended compound is N-Phenylmorpholine-4-carboxamide unless otherwise stated.

Eigenschaften

IUPAC Name |

2-phenylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)13-6-7-15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWIHNPPBQFQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmorpholine-4-carboxamide typically involves the reaction of morpholine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Morpholine+Phenyl Isocyanate→2-Phenylmorpholine-4-carboxamide

Industrial Production Methods: Industrial production of 2-Phenylmorpholine-4-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylmorpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed:

Oxidation: Formation of phenylmorpholine oxides.

Reduction: Formation of phenylmorpholine amines.

Substitution: Formation of substituted phenylmorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenylmorpholine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Physicochemical Properties: The phenyl group in N-Phenylmorpholine-4-carboxamide introduces steric bulk and aromaticity, reducing solubility compared to smaller substituents like methyl . Hydrogen bonding in N-Phenylmorpholine-4-carboxamide (NH···O=C interactions) enhances thermal stability, a feature absent in non-amidated morpholine derivatives .

Synthetic Accessibility :

- N-Phenyl derivatives require careful control of reaction conditions to avoid competing substitutions, whereas methyl or unsubstituted analogues are more straightforward to synthesize .

Critical Analysis of Available Data

- Gaps in Evidence: No crystallographic or pharmacological data exists for 2-Phenylmorpholine-4-carboxamide in the provided sources. Comparisons rely on structural extrapolation. 2-Methylmorpholine-4-carboxamide (PubChem data) lacks detailed characterization, limiting direct property comparisons .

Recommendations for Further Research :

- Synthesize 2-Phenylmorpholine-4-carboxamide and compare its crystallographic and solubility profiles with N-substituted analogues.

- Investigate bioactivity differences between positional isomers (e.g., N- vs. 2-phenyl) to clarify structure-activity relationships.

Biologische Aktivität

2-Phenylmorpholine-4-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2-Phenylmorpholine-4-carboxamide features a morpholine ring substituted with a phenyl group and a carboxamide functional group. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

The biological activity of 2-Phenylmorpholine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The compound has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that 2-Phenylmorpholine-4-carboxamide exhibits significant antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent.

- Anticancer Properties : The compound has been studied for its anticancer effects, particularly through the inhibition of vascular endothelial growth factor receptors (VEGFR), which play a critical role in tumor growth and angiogenesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Phenylmorpholine-4-carboxamide is crucial for optimizing its biological activity. Studies have shown that modifications to the phenyl group or the morpholine ring can significantly alter potency:

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that 2-Phenylmorpholine-4-carboxamide derivatives were effective against several cancer cell lines, including prostate (LNCaP) and pancreatic (MIA PaCa-2) cancer cells. IC50 values were determined, showing promising results that warrant further investigation into their therapeutic potential.

- Mechanistic Studies : A study explored the binding affinity of 2-Phenylmorpholine-4-carboxamide to NAPE-PLD, an enzyme involved in lipid signaling pathways. The compound exhibited significant inhibitory activity, suggesting its role in modulating lipid metabolism and potential implications in metabolic disorders .

Research Applications

The diverse applications of 2-Phenylmorpholine-4-carboxamide extend beyond basic research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.